Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative characterized by a tetrahydrobenzothiophene core with an ethyl ester group at position 3 and a substituted acetamide moiety at position 2. This compound is part of a broader class of thiophene-based molecules studied for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C20H23NO4S |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H23NO4S/c1-3-24-20(23)18-15-6-4-5-7-16(15)26-19(18)21-17(22)12-25-14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3,(H,21,22) |
InChI Key |
BLHVMJKFQPMXQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the reaction of 4-methylphenoxyacetic acid with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Substituted benzothiophene derivatives
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with potential therapeutic benefits .
Biology: In biological research, Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases .
Medicine: This compound has shown promise in preclinical studies as a potential treatment for various diseases, including cancer, inflammation, and infectious diseases. Its ability to modulate specific molecular targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases and proteases by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Structural Difference: Incorporates a 4-chloro-2-methylphenoxy group instead of 4-methylphenoxy.
- This compound (CAS 346720-81-8) has shown utility in kinase inhibition studies .
Ethyl 2-{[(4-bromobenzoyl)amino}-2,2,2-trichloroethyl)amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Structural Difference: Replaces the phenoxyacetyl group with a 4-bromobenzoyl-trichloroethyl chain.
- Impact : The bulky trichloroethyl and bromobenzoyl groups introduce steric hindrance, likely reducing binding affinity to enzymes but improving lipophilicity for membrane penetration. This derivative (CAS 302823-80-9) is explored in proteomics research .
Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Structural Difference: Substitutes the phenoxy group with a simpler chloroacetyl moiety.
- Impact : The lack of an aromatic ring reduces π-π stacking interactions, but the chloro group enhances electrophilicity, making it a reactive intermediate in nucleophilic substitution reactions. Safety data indicate moderate toxicity (LD₅₀ > 300 mg/kg) .
Modifications to the Aromatic Core
Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Structural Difference: Replaces the phenoxy group with a 4-methyl-2-oxochromen-7-yl moiety.
- This compound (CAS 303032-30-6) has a molecular weight of 449.56 g/mol, higher than the target compound (433.51 g/mol), which may affect bioavailability .
Ethyl 2-{[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl}amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Structural Difference: Features a biphenyl-4-yloxy group instead of a single phenoxy ring.
- Impact: The extended aromatic system enhances hydrophobic interactions, making it suitable for targeting hydrophobic pockets in proteins. Its molecular formula (C₂₆H₂₇NO₄S) reflects increased complexity .
Antimicrobial Activity
- Schiff Base Metal Complexes: Derivatives like Ethyl 2-{((3Z)-4-hydroxypent-3-en-2-ylidene)amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate form complexes with Mn(II), Co(II), and Cu(II). These complexes exhibit broad-spectrum antibacterial activity against urinary tract pathogens, with Cu(II) complexes showing the highest efficacy (MIC₉₀ = 8–16 µg/mL) .
- 4-Methoxyphenyl and 4-Methylphenyl Derivatives : Compounds with these substituents (e.g., CAS 733013-05-3) demonstrate moderate antifungal activity against Candida albicans (IC₅₀ = 32–64 µg/mL), attributed to hydrogen bonding with fungal cell wall components .
Enzyme Inhibition
- Kinase Inhibition: The 4-chloro-2-methylphenoxy analog (CAS 346720-81-8) inhibits tyrosine kinases with IC₅₀ values in the nanomolar range, outperforming the methylphenoxy derivative due to stronger halogen bonding .
Biological Activity
Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C25H33NO4S
- Molar Mass : 443.60 g/mol
- CAS Number : 302573-90-6
The presence of a benzothiophene core in its structure suggests potential interactions with biological targets due to the thiophene moiety's known biological properties.
1. Anti-inflammatory Properties
Thiophene derivatives, including this compound, have been reported to exhibit anti-inflammatory activities. A study highlighted that certain thiophene derivatives can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses .
2. Antimicrobial Activity
Research indicates that compounds similar to this compound possess antimicrobial properties. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
3. Anticonvulsant Effects
Some studies suggest that thiophene derivatives can exhibit anticonvulsant properties. The mechanism may involve modulation of neurotransmitter systems or ion channels associated with seizure activity .
4. Anticancer Potential
Recent investigations into the anticancer properties of related compounds have shown promising results. These compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or disrupting cell cycle progression .
The biological activities of this compound are likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It could interact with receptors influencing neurotransmission and inflammatory responses.
- Cell Cycle Disruption : By affecting key proteins involved in the cell cycle, it may induce apoptosis in cancer cells.
Case Study 1: Antimicrobial Activity
A study conducted on various thiophene derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the thiophene ring enhanced antimicrobial efficacy .
Case Study 2: Anticancer Activity
In vitro studies showed that this compound inhibited the growth of human breast cancer cells (MCF-7). The compound induced apoptosis as evidenced by increased levels of caspase-3 activity and alterations in mitochondrial membrane potential .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Step 1 : Preparation of the benzothiophene core via cyclization of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate intermediates.
- Step 2 : Functionalization of the amino group with (4-methylphenoxy)acetyl chloride under Schotten-Baumann conditions (e.g., using triethylamine in dichloromethane at 0–5°C) .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the target compound .
- Key Reagents : Sulfonyl chlorides, nucleophilic amines, and acylating agents are critical for introducing substituents .
Q. How is the compound characterized structurally and chemically?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the (4-methylphenoxy)acetyl group (e.g., aromatic protons at δ 6.8–7.2 ppm) and tetrahydrobenzothiophene backbone .
- X-ray Crystallography : Resolves bond angles and torsional strain in the tetrahydrobenzothiophene ring, ensuring correct regiochemistry .
- Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., [M+H]⁺ at m/z 430.16) .
Q. What preliminary biological screening assays are used to evaluate its activity?
- Assays :
- Enzyme Inhibition : Testing against kinases (e.g., EGFR) using fluorescence-based assays to measure IC₅₀ values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Anti-inflammatory Activity : COX-2 inhibition measured via ELISA .
Advanced Research Questions
Q. How can reaction yields and regioselectivity be optimized during synthesis?
- Optimization Strategies :
- Solvent Selection : High-boiling solvents (e.g., DMF or HFIP) improve reaction homogeneity for multi-component reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance acylation efficiency by activating the carbonyl group .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during acyl group introduction .
Q. How can contradictions in biological activity data be resolved?
- Case Study : Discrepancies in IC₅₀ values across studies may arise from:
- Assay Variability : Differences in cell line viability protocols (e.g., serum concentration in MTT assays) .
- Solubility Issues : Use of DMSO vs. aqueous buffers affects compound bioavailability .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to compare datasets and identify outliers .
Q. What structure-activity relationship (SAR) insights guide the design of derivatives?
- Key Modifications :
- Phenoxy Group : Replacement of the 4-methylphenoxy moiety with electron-withdrawing groups (e.g., nitro) enhances kinase inhibition but reduces solubility .
- Benzothiophene Core : Saturation of the tetrahydro ring improves metabolic stability compared to aromatic analogs .
- Ethyl Ester : Hydrolysis to the carboxylic acid derivative increases polarity, altering pharmacokinetics .
Q. What advanced techniques identify molecular targets and mechanisms of action?
- Methods :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to proteins like tubulin (e.g., KD values < 1 μM) .
- Molecular Docking : Predicts interactions with ATP-binding pockets of kinases using AutoDock Vina .
- Transcriptomics : RNA-seq analysis of treated cells reveals downstream pathways (e.g., apoptosis genes like BAX and CASP3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
